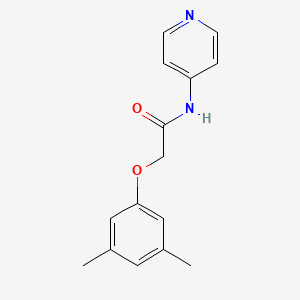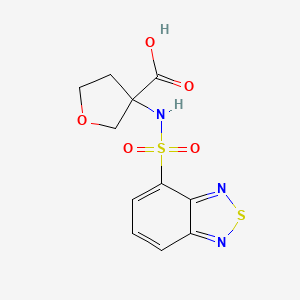
2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). This protein is located in the outer mitochondrial membrane and is involved in various cellular functions, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology and oncology.
作用机制
2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide binds selectively to TSPO, which is upregulated in response to various cellular stressors, such as inflammation and oxidative damage. This binding leads to the modulation of various signaling pathways, including the regulation of mitochondrial function, calcium homeostasis, and apoptosis.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory responses, the modulation of immune cell function, and the regulation of cellular metabolism. Additionally, 2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide has been shown to have neuroprotective effects, particularly in models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide in scientific research is its high selectivity for TSPO, which allows for accurate and specific imaging of TSPO distribution and density. Additionally, 2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective tool for in vivo studies.
However, there are also some limitations to using 2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide in lab experiments. For example, the binding of 2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide to TSPO can be affected by various factors, such as the presence of endogenous ligands and changes in TSPO expression levels. Additionally, the use of radiotracers, such as 2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide, requires specialized equipment and expertise, which may limit their accessibility and applicability in certain research settings.
未来方向
There are several potential future directions for research involving 2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide. One area of interest is the development of new TSPO ligands with improved selectivity and affinity, which could lead to more accurate and sensitive imaging of TSPO in vivo. Additionally, studies are needed to further elucidate the role of TSPO in various cellular processes and disease states, which could lead to the development of novel therapeutic strategies. Finally, the use of 2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide in combination with other imaging techniques, such as magnetic resonance imaging (MRI), could provide a more comprehensive understanding of the complex interactions between TSPO and other cellular components.
合成方法
2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide can be synthesized through a multistep process involving the reaction of 3,5-dimethylphenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with pyridine-4-amine. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide has been used as a radiotracer in positron emission tomography (PET) imaging studies to visualize the distribution and density of TSPO in various tissues and organs. This technique has been particularly useful in studying the role of TSPO in neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in cancer research.
属性
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-12(2)9-14(8-11)19-10-15(18)17-13-3-5-16-6-4-13/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBFJQNOHMIDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200490 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)

![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)

![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)
![N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)
![N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7595490.png)
![N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7595501.png)
![N-[2-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]ethyl]methanesulfonamide](/img/structure/B7595515.png)